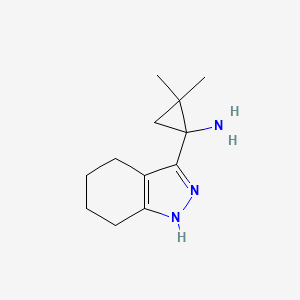
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine is a complex organic compound featuring a cyclopropane ring substituted with a tetrahydroindazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine typically involves multiple steps, starting with the preparation of the tetrahydroindazole core. This can be achieved through cyclization reactions involving hydrazines and diketones. The cyclopropane ring can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amine group using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indazole moiety.
Reduction: Reduced forms of the cyclopropane ring.
Substitution: Alkylated amine derivatives.
Applications De Recherche Scientifique
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea used as a polar aprotic solvent.
2-naphthalenemethanol: A compound with a similar structural motif but different functional groups.
Uniqueness
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a tetrahydroindazole moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-11(2)7-12(11,13)10-8-5-3-4-6-9(8)14-15-10/h3-7,13H2,1-2H3,(H,14,15) |
Clé InChI |
IHXZJAGQQRSFRG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(C2=NNC3=C2CCCC3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


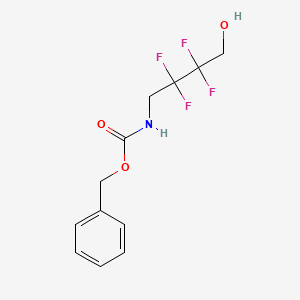
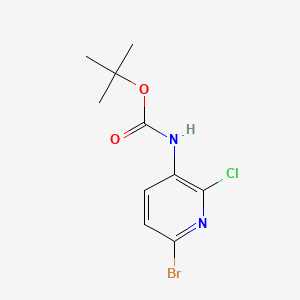
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
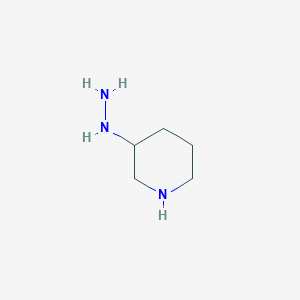
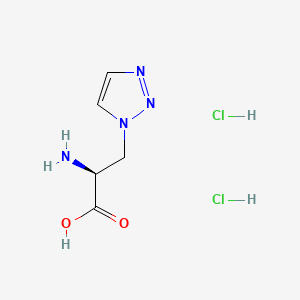
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)


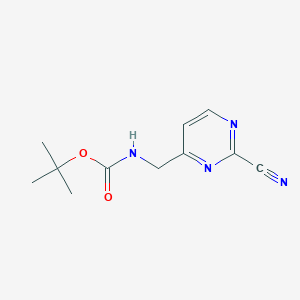
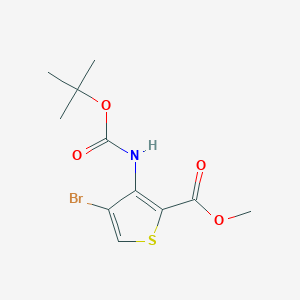
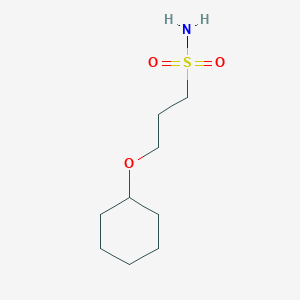

![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
